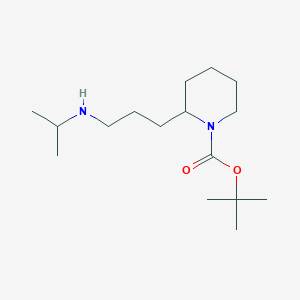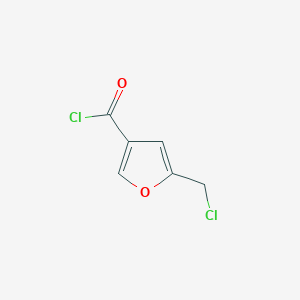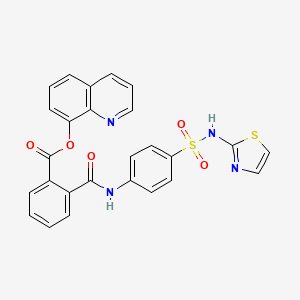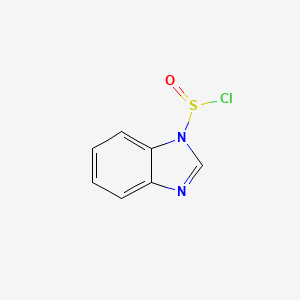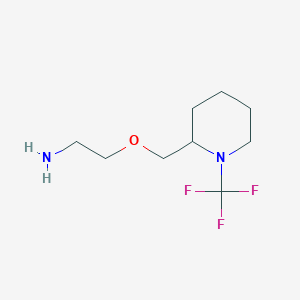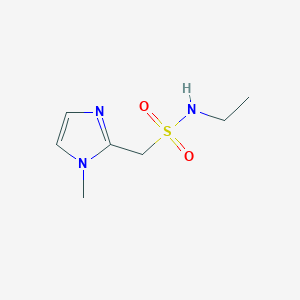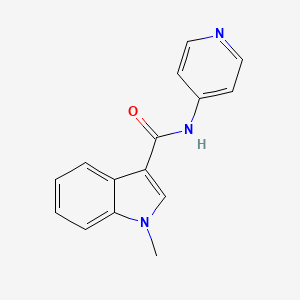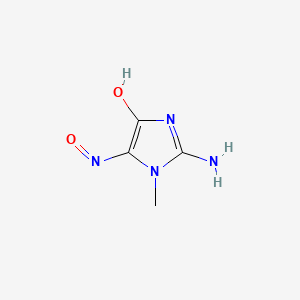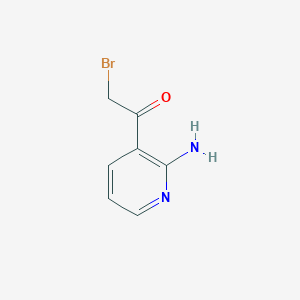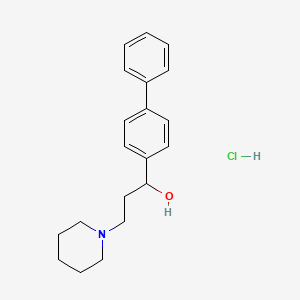
alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a biphenyl group attached to a piperidine ring through a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Piperidine Ring: The biphenyl group is then reacted with a piperidine derivative under basic conditions to form the desired piperidine ring.
Introduction of the Propanol Chain: The final step involves the addition of a propanol chain to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the propanol chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Pharmacology: The compound is used to investigate its effects on different biological pathways and receptors.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol hydrochloride
- Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol
Comparison: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a propanol chain This distinguishes it from other similar compounds, which may have different functional groups or ring structures
Eigenschaften
CAS-Nummer |
50910-16-2 |
|---|---|
Molekularformel |
C20H26ClNO |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H |
InChI-Schlüssel |
ANBSLQASIXGWSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



